molecular formula C12H10N2OS2 B2538240 N-[Cyano(thiophen-3-yl)methyl]-4-methylthiophene-3-carboxamide CAS No. 1445583-06-1

N-[Cyano(thiophen-3-yl)methyl]-4-methylthiophene-3-carboxamide

Cat. No.: B2538240
CAS No.: 1445583-06-1
M. Wt: 262.35
InChI Key: TZHPNKGRXMCOPR-UHFFFAOYSA-N
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Description

N-[Cyano(thiophen-3-yl)methyl]-4-methylthiophene-3-carboxamide is a heterocyclic compound that contains a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano(thiophen-3-yl)methyl]-4-methylthiophene-3-carboxamide typically involves the cyanoacetylation of amines. One common method includes the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of potassium hydroxide in dimethylformamide (DMF). This reaction forms an intermediate, which undergoes heterocyclization to yield the desired thiophene derivative .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a widely used method for producing aminothiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

N-[Cyano(thiophen-3-yl)methyl]-4-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[Cyano(thiophen-3-yl)methyl]-4-methylthiophene-3-carboxamide involves its interaction with various molecular targets. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[Cyano(thiophen-3-yl)methyl]-4-methylthiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyano and carboxamide groups provide sites for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N-[cyano(thiophen-3-yl)methyl]-4-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS2/c1-8-5-17-7-10(8)12(15)14-11(4-13)9-2-3-16-6-9/h2-3,5-7,11H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHPNKGRXMCOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1C(=O)NC(C#N)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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